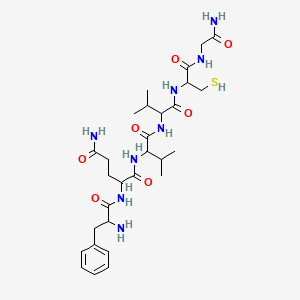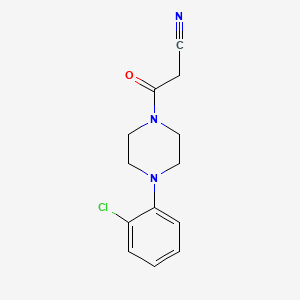
1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- typically involves multi-step organic reactions. One common method starts with the reaction of 2-chlorobenzonitrile with piperazine under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, such as nitrile hydrolysis and subsequent cyclization, to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as crystallization and chromatography, are crucial to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- can undergo various chemical reactions, including:
Oxidation: The beta-oxo group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. For instance, its interaction with certain enzymes may inhibit their function, resulting in therapeutic effects such as reduced inflammation or tumor growth.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)piperazine: Shares the 2-chlorophenyl group but lacks the beta-oxo functionality.
4-(2-Chlorophenyl)piperazine: Similar structure but different substitution pattern on the piperazine ring.
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine: Contains an additional chloropropyl group.
Uniqueness: 1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- is unique due to the presence of both the nitrile and beta-oxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
218920-82-2 |
|---|---|
Molekularformel |
C13H14ClN3O |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-2-4-12(11)16-7-9-17(10-8-16)13(18)5-6-15/h1-4H,5,7-10H2 |
InChI-Schlüssel |
IORCEUPVCARSID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


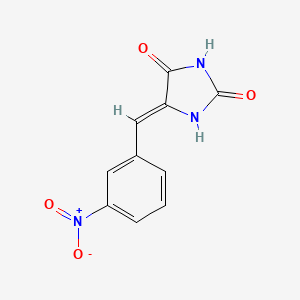
![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)
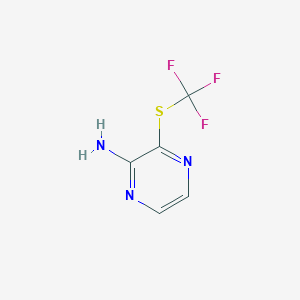
![3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12115177.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12115180.png)
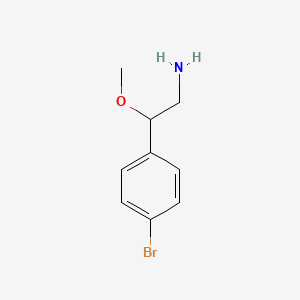
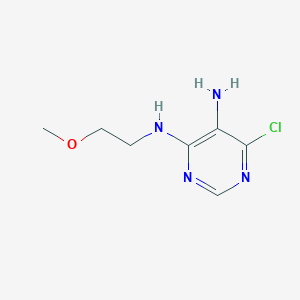

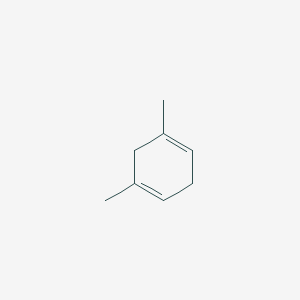
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)

![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)
